1-{4-Methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-5-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as 1-{4-Methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-5-yl}ethanone, is a chemical compound with the molecular formula C18H19N5O . It has a molecular weight of 321.38 . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H19N5O/c1-9-6-10(2)16-14(7-9)11(3)21-18(22-16)23-17-19-8-15(13(5)24)12(4)20-17/h6-8H,1-5H3,(H,19,20,21,22,23) . This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound has a molecular weight of 321.38 . It is recommended to be stored at a temperature of 28°C .Scientific Research Applications
Synthesis of Pyrimidoquinazoline Derivatives
Research on pyrimidoquinazoline derivatives highlights their synthesis through various chemical reactions. For instance, a study detailed the preparation of pyrimidoquinazoline derivatives via reactions involving ethyl 2,2-dicyano-1-arylvinylcarbamate derivatives with different aminobenzonitriles, demonstrating the versatility of these compounds in synthetic chemistry (Boukthir et al., 2011).
Antileukemic Activity
Compounds within this family have been evaluated for their biological activities, including antileukemic effects. For example, new styrylquinazolinone derivatives showed promising in vitro activity against various leukemia cell lines, indicating potential therapeutic applications (Raffa et al., 2004).
Synthesis of Heterocyclic Compounds
The structural complexity of these compounds allows for the synthesis of a wide range of heterocyclic compounds. Studies have demonstrated methods to access variously substituted tetrahydroquinazolinones and related structures, showcasing the synthetic utility of these compounds in producing diverse molecular architectures (Dalai et al., 2006).
Antituberculosis and Cytotoxicity Studies
Some derivatives have been synthesized and assessed for their antituberculosis activity and cytotoxicity, underscoring the potential of these compounds in medicinal chemistry and drug development. Certain heteroarylthioquinoline derivatives showed activity against Mycobacterium tuberculosis, along with minimal cytotoxic effects on mammalian cell lines (Chitra et al., 2011).
Antimicrobial Evaluation
The exploration of new heterocyclic compounds derived from quinolinyl chalcones has led to findings on their antibacterial activities, highlighting another potential application of these compounds in addressing microbial resistance (Hassan & Farouk, 2017).
Safety and Hazards
Properties
IUPAC Name |
1-[4-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-9-6-10(2)16-14(7-9)11(3)21-18(22-16)23-17-19-8-15(13(5)24)12(4)20-17/h6-8H,1-5H3,(H,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYCKBHTOHVFIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NC=C(C(=N3)C)C(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.